molecular formula C13H23NO4 B2838032 1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid CAS No. 1781347-99-6

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid

Cat. No.: B2838032
CAS No.: 1781347-99-6
M. Wt: 257.33
InChI Key: UBZXYURSAYNXCX-UHFFFAOYSA-N
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Description

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid is a versatile chemical compound widely used in scientific research. It is known for its applications in organic synthesis and pharmaceutical development, making it an indispensable tool for scientists in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid can be synthesized using several methods. One common approach involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an aqueous solution or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid is extensively used in scientific research for various applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid is unique due to its specific structure and reactivity. Similar compounds include:

    1-Boc-piperidine-3-carboxylic acid: Lacks the dimethyl groups, resulting in different reactivity and applications.

    1-Boc-4-methylpiperidine-3-carboxylic acid: Contains a single methyl group, altering its chemical properties and uses.

These compounds share some similarities but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZXYURSAYNXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781347-99-6
Record name 1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidine-3-carboxylic acid
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